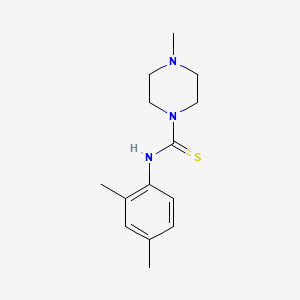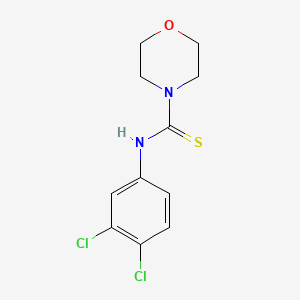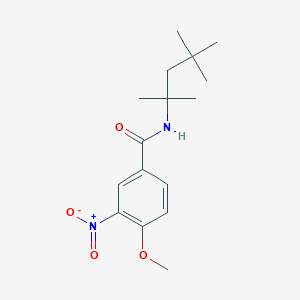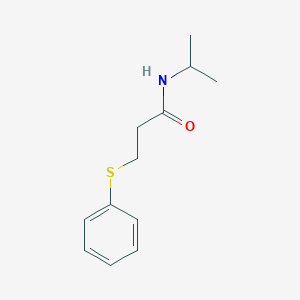
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and is known for its ability to enhance the growth performance of animals. DMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of animal husbandry.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis. This compound is thought to stimulate the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. GH is known to promote growth and development in animals, which may explain the growth-promoting effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. Studies have shown that this compound can increase the activity of digestive enzymes, improve the intestinal morphology, and enhance the immune function of animals. This compound has also been shown to increase the levels of insulin-like growth factor-1 (IGF-1) in the serum of animals, which is another growth-promoting hormone.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its ability to enhance the growth performance of animals, which can lead to more accurate and reliable results. This compound is also relatively easy to administer and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research could focus on the development of new analogs of this compound with improved growth-promoting effects and a better understanding of the mechanism of action. Additionally, more research is needed to investigate the long-term effects of this compound on animal health and the environment.
合成法
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process starting from 2,4-dimethylphenylamine. The first step involves the reaction of 2,4-dimethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with methyl iodide to yield the final product, this compound.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been widely used in scientific research for its ability to enhance the growth performance of animals. Studies have shown that this compound can increase feed intake, weight gain, and improve feed conversion efficiency in various animal species including pigs, chickens, and fish. This compound has also been shown to improve the meat quality of animals by increasing the content of intramuscular fat and reducing the drip loss.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-4-5-13(12(2)10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKWTNLJSRKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)

![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)
